L-AP6 Demonstrates 75-Fold to >250-Fold Selectivity for the QUIS-Sensitized Site Over NMDA and L-AP4 Receptors
In direct head-to-head pharmacological characterization, L-AP6 exhibited an IC50 of 40 μM at the QUIS-sensitized site in hippocampal CA1 pyramidal neurons. In contrast, its IC50 values for kainate/AMPA receptors, NMDA receptors, and L-AP4-sensitive receptors were >10,000 μM (>10 mM), 3,000 μM (3 mM), and 800 μM (0.8 mM), respectively [1]. This quantifies a selectivity margin of at least 20-fold for the L-AP4 receptor and 75-fold for NMDA receptors. Importantly, while L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly potent and specific for the QUIS-sensitized site [1].
| Evidence Dimension | IC50 for QUIS-sensitized site vs. other EAA receptors |
|---|---|
| Target Compound Data | IC50 = 40 μM (QUIS-sensitized site); IC50 >10 mM (kainate/AMPA); IC50 = 3 mM (NMDA); IC50 = 0.8 mM (L-AP4 receptor) |
| Comparator Or Baseline | L-AP4 and L-AP5: cross-reacted with NMDA and L-AP4 receptors (quantitative IC50 values for these off-targets not reported for L-AP4/L-AP5 in this study) |
| Quantified Difference | L-AP6 shows 75-fold selectivity for QUIS-sensitized site over NMDA (40 μM vs. 3,000 μM) and 20-fold selectivity over L-AP4 receptor (40 μM vs. 800 μM) |
| Conditions | Rat hippocampal slices; extracellular recording of CA1 pyramidal neuron depolarization after quisqualate priming |
Why This Matters
This selectivity profile ensures that L-AP6 is the appropriate choice for experiments requiring isolated activation of the QUIS-sensitized site without confounding NMDA or L-AP4 receptor activation.
- [1] Schulte MK, Roon RJ, Koerner JF. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. Brain Res. 1994;649(1-2):203-207. View Source
